molecular formula C11H14N4O5S B5602431 2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide

2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide

Cat. No. B5602431
M. Wt: 314.32 g/mol
InChI Key: DQBDDUAIBWTFOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the cyclization of amino-substituted benzenesulfonamides and the incorporation of nitro groups into the aromatic ring. For example, the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide highlight a methodological approach that could be adapted for synthesizing similar compounds (Al-Hourani et al., 2016).

Molecular Structure Analysis

Crystal structure determinations, as demonstrated in related sulfonamides, provide insights into the molecular geometry, intermolecular interactions, and potential for bioactivity. The detailed structural analysis by X-ray crystallography offers a foundation for understanding the molecular configuration of sulfonamide derivatives (Al-Hourani et al., 2016).

properties

IUPAC Name

2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5S/c16-11-12-5-7-14(11)8-6-13-21(19,20)10-4-2-1-3-9(10)15(17)18/h1-4,13H,5-8H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBDDUAIBWTFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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